

Spectroscopic Fingerprinting of Ophiopogonanone C: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ophiopogonanone C	
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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of **Ophiopogonanone C**, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and analytical workflows.

Introduction to Ophiopogonanone C

Ophiopogonanone C is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. It was first isolated and its structure elucidated by Chang J. M., et al. in 2002. The structural determination of this compound relies heavily on the application of advanced spectroscopic techniques, primarily NMR and MS, to elucidate its unique molecular architecture.

Spectroscopic Data for Structural Elucidation

The definitive identification of **Ophiopogonanone C** is achieved through the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry (HR-MS)



data. While the precise experimental values are documented in the primary literature, this guide presents the expected data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Ophiopogonanone C** (Expected)

Position	δΗ (ррт)	Multiplicity	J (Hz)
Data sourced from			
primary literature;			
specific values to be			
populated from Chang			
J M, et al. J Nat Prod.			
2002			
Nov;65(11):1731-3.			

Table 2: ¹³C NMR Spectroscopic Data for **Ophiopogonanone C** (Expected)

Position	δC (ppm)	
Data sourced from primary literature; specific		
values to be populated from Chang J M, et al. J		
Nat Prod. 2002 Nov;65(11):1731-3.		

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to study its fragmentation pattern, which provides valuable clues about its substructures.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Ophiopogonanone C



Ionization Mode	[M-H] ⁻ (m/z)	Molecular Formula
ESI-	Calculated for C19H15O7	C19H16O7

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-defined experimental protocols. The following sections detail the general methodologies for the NMR and MS analysis of homoisoflavonoids like **Ophiopogonanone C**.

NMR Spectroscopy Protocol

- Sample Preparation: A pure sample of Ophiopogonanone C is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of **Ophiopogonanone C** is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 μg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The analysis is typically performed in negative ion mode to observe the
 deprotonated molecule [M-H]⁻. The instrument is operated in full scan mode to determine
 the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) experiments are
 conducted to induce fragmentation and obtain a characteristic fragmentation pattern that
 aids in structural confirmation.

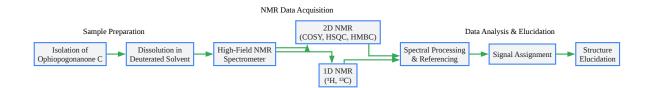


Data Interpretation and Structural Confirmation

The structural elucidation of **Ophiopogonanone C** involves the integrated analysis of both NMR and MS data. The ¹H and ¹³C NMR chemical shifts and coupling constants provide information on the connectivity of atoms, while 2D NMR experiments (COSY, HSQC, HMBC) help to piece together the molecular framework. The accurate mass measurement from HR-MS confirms the elemental composition, and the fragmentation pattern from MS/MS provides evidence for specific functional groups and substructures within the molecule. Homoisoflavonoids with a formyl group, as is present in **Ophiopogonanone C**, are known to exhibit a characteristic loss of a CO molecule (28 Da) in their mass spectra.[1]

Visualization of Analytical Workflows

To illustrate the logical flow of the identification process, the following diagrams, generated using Graphviz, depict the experimental workflows for NMR and MS analysis.



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NMR Analysis Workflow for **Ophiopogonanone C** Identification.





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Mass Spectrometry Workflow for **Ophiopogonanone C** Identification.

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References

- 1. New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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